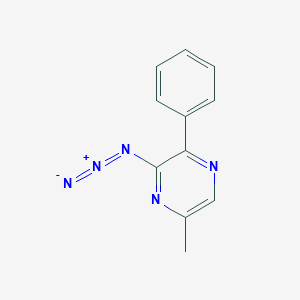
3-Azido-5-methyl-2-phenylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-5-methyl-2-phenylpyrazine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis. The compound features a pyrazine ring substituted with an azido group at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-chloro-5-methyl-2-phenylpyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods
Industrial production of 3-Azido-5-methyl-2-phenylpyrazine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azido group.
Chemical Reactions Analysis
Types of Reactions
3-Azido-5-methyl-2-phenylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Various dipolarophiles under thermal or catalytic conditions.
Major Products
Reduction: Conversion to 3-amino-5-methyl-2-phenylpyrazine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
3-Azido-5-methyl-2-phenylpyrazine has several applications in scientific research:
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azido-5-methyl-2-phenylpyrazine largely depends on the specific application and the reactions it undergoes. For instance, in bioconjugation, the azido group reacts with alkynes in a [3+2] cycloaddition to form stable triazole linkages. In medicinal chemistry, the compound may act as a precursor to bioactive molecules that target specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Azido-2-phenylpyrazine: Lacks the methyl group at the 5-position.
5-Methyl-2-phenylpyrazine: Lacks the azido group.
3-Azido-5-methylpyrazine: Lacks the phenyl group at the 2-position.
Uniqueness
3-Azido-5-methyl-2-phenylpyrazine is unique due to the combination of the azido, methyl, and phenyl substituents on the pyrazine ring
Properties
CAS No. |
83505-95-7 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-azido-5-methyl-2-phenylpyrazine |
InChI |
InChI=1S/C11H9N5/c1-8-7-13-10(11(14-8)15-16-12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
TULOUTARVFHUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
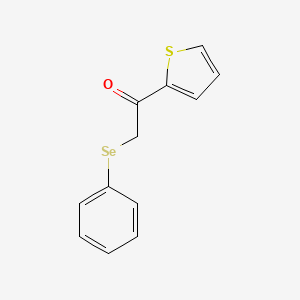

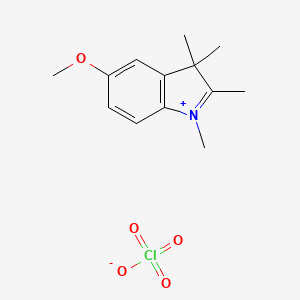
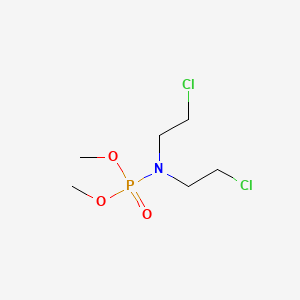

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
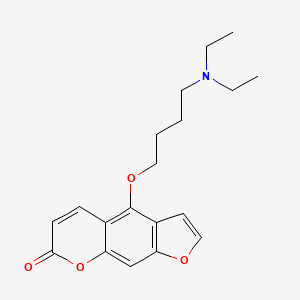
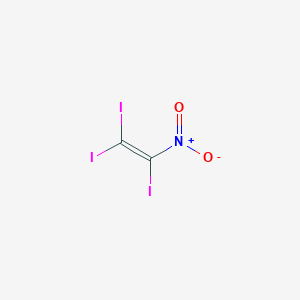
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
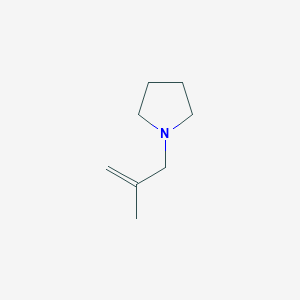
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
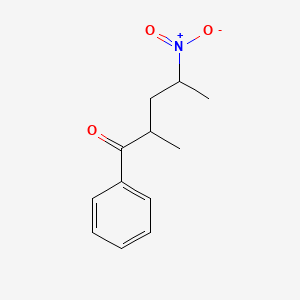
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)
